molecular formula C9H11BrN2 B2832514 (5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine CAS No. 1379339-65-7

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine

Cat. No. B2832514
CAS RN: 1379339-65-7
M. Wt: 227.105
InChI Key: CRIPADRPDVLCRQ-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine , also known by its chemical formula C₉H₇BrN₂O , is a compound with intriguing properties. Its molecular weight is approximately 211.055 g/mol . The structure consists of a brominated indene ring fused with a hydrazine moiety.


Synthesis Analysis

Several synthetic routes exist for preparing this compound. One notable method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . Interestingly, this synthesis bypasses the isolation of the intermediate hydrazone, resulting in the direct formation of 5-bromo-1-decylindolin-2-one .


Molecular Structure Analysis

The molecular structure of (5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine reveals a five-membered indene ring with a bromine substituent at one of the carbon atoms. The hydrazine group is attached to the indene ring, creating an intriguing hybrid structure. Computational methods, such as density functional theory (DFT) calculations, can provide further insights into its electronic properties and stability .

Future Directions

: NIST Chemistry WebBook : Springer: Synthesis, Crystal Structure, DFT Calculations and Hirshfeld : Springer: Synthesis, Crystal Structure, DFT Calculations and Hirshfeld

properties

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-1-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-2-3-8-6(5-7)1-4-9(8)12-11/h2-3,5,9,12H,1,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPADRPDVLCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NN)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53402928

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